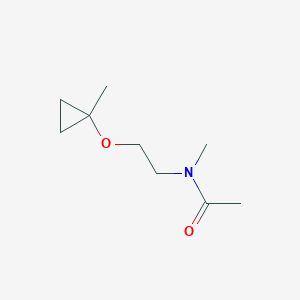

n-Methyl-n-(2-(1-methylcyclopropoxy)ethyl)acetamide

Cat. No. B8449385

M. Wt: 171.24 g/mol

InChI Key: ZSCKCIKLUXAREJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07378447B2

Procedure details

Dissolve 2-(1-methylcyclopropoxy)ethanol (362.3 mg, 3.12 mmol) (see Tet. Lett. 1999, 40, 8647-8650) and triethylamine (473.4 mg, 4.68 mmol) in 10 mL methylene chloride at 0° C. Dissolve para-toluenesulfonyl chloride (596.1 mg, 3.12 mmol) in 10 mL methylene chloride and add it dropwise to the reaction. After 30 minutes raise the reaction to room temperature and allow it to stir for 24 hours. Dilute the reaction with methylene chloride and wash it with water (1×), 1N HCl (1×), saturated aqueous sodium hydrogen carbonate (1×) and brine (1×). Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 670.1 mg of crude toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester. Dissolve N-methylacetamide (176.9 mg, 2.42 mmol) in 5 mL tetrahydrofuran and add it dropwise to a slurry of sodium hydride (122.9 mg, 3.07 mmol) in 5 mL tetrahydrofuran. Allow the reaction to stir at room temperature for 22 hours. Dissolve the crude toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester (670.1 mg, 2.48 mmol) in 5 mL tetrahydrofuran and add it dropwise to the reaction mixture. After the addition is complete, heat the reaction to reflux and allow it to stir for 26 hours. Cool the reaction and remove the solvent in vacuo. Dissolve the residue in methylene chloride and wash with brine (1×). Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to afford 276.9 mg of crude material. Purify the residue by Biotage chromatography (50% EtOAc/Hexanes to 30% MeOH/EtOAc) to afford 83.3 mg of N-methyl-N-(2-(1-methylcyclopropoxy)ethyl)acetamide. Dissolve this material (83.3 mg, 0.486 mmol) in 10 mL of toluene and add Lawesson's reagent (102.5 mg, 0.253 mmol) to the mixture. Heat the reaction to 75° C. and allow it to stir for 24 hours. Remove the solvent in vacuo. Triturate the residue with diethyl ether three times decanting carefully from the residual solids. Combine the decanted layers and remove the solvent in vacuo to afford 47.0 mg of crude N-methyl-N-(2-(1-methylcyclopropoxy)ethyl)thioacetamide. Dissolve this crude material (47.0 mg, 0.251 mmol) in 10 mL diethyl ether, add MeI (excess) and allow the reaction to stir for 21 hours. Decant the diethyl ether from the oil and triturate the oil with diethyl ether (2×). Remove any excess diethyl ether from the oily residue in vacuo to obtain 46.5 mg of crude HI salt of methyl-(2-(1-methylcyclopropoxy)ethyl)-(1-methylsulfanylethyl)amine as an oil. Dissolve this crude material (46.5 mg, 0.141 mmol) in 10 mL of pyridine and add 3,2′-difluorobiphenyl-4-carboxylic acid (R)-(6-amino-2(R)-hydroxyindan-1-yl)amide (49.6 mg, 0.130 mmol) and allow the reaction to stir at room temperature for 20 hours. Remove the solvent in vacuo and dissolve the residue in methylene chloride and wash with saturated aqueous sodium hydrogen carbonate. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 39.2 mg of crude product. Purify via silica gel column chromatography (2% MeOH/CHCl3) to afford 10.7 mg of the titled product (15% yield). MS (ES): m/z 534.2 (M+H).

Name

toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester

Quantity

670.1 mg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][NH:2][C:3](=[O:5])[CH3:4].[H-].[Na+].[CH3:8][C:9]1([O:12][CH2:13][CH2:14]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:11][CH2:10]1>O1CCCC1>[CH3:1][N:2]([CH2:14][CH2:13][O:12][C:9]1([CH3:8])[CH2:11][CH2:10]1)[C:3](=[O:5])[CH3:4] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

176.9 mg

|

|

Type

|

reactant

|

|

Smiles

|

CNC(C)=O

|

|

Name

|

|

|

Quantity

|

122.9 mg

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester

|

|

Quantity

|

670.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1(CC1)OCCOS(=O)(=O)C1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for 22 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add it dropwise to the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 26 hours

|

|

Duration

|

26 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove the solvent in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolve the residue in methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with brine (1×)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dry the organic layer with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove the solvent in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 276.9 mg of crude material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify the residue by Biotage chromatography (50% EtOAc/Hexanes to 30% MeOH/EtOAc)

|

Outcomes

Product

Details

Reaction Time |

22 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C(C)=O)CCOC1(CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 83.3 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 20.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |